Avrainvillamide

説明

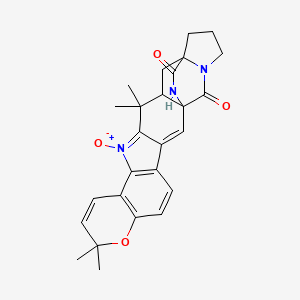

Avrainvillamide is a naturally occurring alkaloid with antiproliferative effects . It binds to the nuclear chaperone nucleophosmin, a proposed oncogenic protein that is overexpressed in many different human tumors . It affects cell biology both by directly binding NPM1 and Crm1 as well as by inhibiting the association of these proteins with certain native cellular partners .

Synthesis Analysis

The total synthesis of Avrainvillamide has been described in detail . The synthetic approach evolved through three separate model studies for the construction of the characteristic bicyclo[2.2.2]diazaoctane ring system common to these alkaloids . The first and second approaches sought to build the core using formal Diels−Alder and vinyl radical pathways, respectively . A new and mechanistically intriguing method for the synthesis of indolic enamides was developed as a result of these strategies .Molecular Structure Analysis

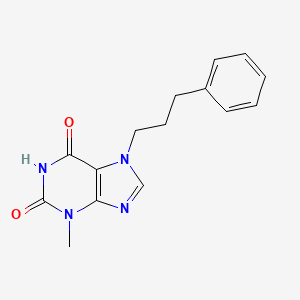

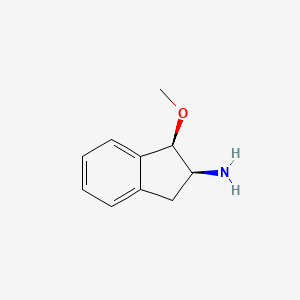

Avrainvillamide has a complex molecular structure with the molecular formula C26H27N3O4 . It features a characteristic bicyclo[2.2.2]diazaoctane ring system . The absolute configuration of these alkaloids was firmly established in collaboration with Professor William Fenical .Chemical Reactions Analysis

Avrainvillamide has been shown to interact with proteins, including nucleophosmin, by S-alkylation of cysteine residues . It also inhibits the association of these proteins with certain native cellular partners .Physical And Chemical Properties Analysis

Avrainvillamide has a molecular weight of 445.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a topological polar surface area of 87.4 Ų .科学的研究の応用

Acute Myeloid Leukemia (AML) Treatment

Avrainvillamide has shown promise in the treatment of AML, particularly in cases involving mutations in the nucleophosmin (NPM1) gene . It has been found to relocalize specific cytoplasmic AML-associated NPM1 mutants to the nucleolus . This relocalization is significant because mutations in NPM1 are common in AML and are thought to play a key role in the disease’s initiation . By restoring the nucleolar localization of these mutants, Avrainvillamide offers a potential therapeutic strategy for AML.

Inhibition of Nuclear Export

Research indicates that Avrainvillamide can inhibit the nuclear export of CRM1 cargo proteins, including AML-associated NPM1 mutants . This inhibition is crucial because the nuclear export process is involved in the progression of various cancers, including AML. By targeting this pathway, Avrainvillamide could serve as a basis for developing new cancer therapies.

Anti-proliferative Activity

Avrainvillamide exhibits anti-proliferative activity against certain subsets of AML cells . It induces cell cycle arrest and apoptosis, which are essential processes for controlling the proliferation of cancer cells. This activity suggests that Avrainvillamide or related compounds could be developed into effective anti-cancer drugs.

Induction of Differentiation in AML Cells

The compound has been shown to induce differentiation in AML cells . Differentiation therapy is a treatment strategy that encourages cancer cells to mature into normal cells. Avrainvillamide’s ability to induce differentiation, along with increased phagocytic activity and oxidative burst potential, makes it a candidate for combination therapies in AML treatment.

Proteasomal Degradation of NPMc+ and CRM1

Avrainvillamide treatment leads to the proteasomal degradation of the NPM1 mutant protein (NPMc+) and the nuclear export factor CRM1 . This degradation is significant because it could reduce the levels of these proteins, which are associated with the development and progression of AML.

Potential Use in Antifungal Therapy

While not directly related to Avrainvillamide, derivatives of tetramethyl(oxido)[?]dione have been studied for their antifungal properties . These derivatives have shown potential as inhibitors of morphogenesis and biofilm formation in Candida albicans, suggesting that Avrainvillamide or its derivatives could be explored for antifungal applications.

作用機序

特性

IUPAC Name |

9,9,16,16-tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c1-23(2)10-8-15-17(33-23)7-6-14-16-12-26-18(24(3,4)20(16)29(32)19(14)15)13-25(21(30)27-26)9-5-11-28(25)22(26)31/h6-8,10,12,18H,5,9,11,13H2,1-4H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXLLOQTGLPCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9,16,16-Tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2978642.png)

![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978661.png)

![Methyl 5,5,7,7-tetramethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2978662.png)

![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)

![3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2978664.png)